molecular formula C13H13N3O3S B1370614 4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid CAS No. 1142202-80-9

4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid

Cat. No.: B1370614
CAS No.: 1142202-80-9
M. Wt: 291.33 g/mol
InChI Key: XCTGVXVKTZPJIM-UHFFFAOYSA-N
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Description

“4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid” is a chemical compound with the molecular formula C13H13N3O3S and a molecular weight of 291.33 . It is used in proteomics research .


Molecular Structure Analysis

The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .

Scientific Research Applications

Enzyme Inhibition

One of the notable applications of 4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid derivatives is in the inhibition of enzymes. Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent in vitro inhibitory potential against the urease enzyme. Their study suggests these molecules as valuable therapeutic agents in drug designing programs (Nazir et al., 2018).

Antiviral Activity

Derivatives of this compound have been investigated for their antiviral properties. Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and found that some compounds exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).

Corrosion Inhibition

These compounds also find applications in the field of corrosion inhibition. Shein et al. (2019) studied thiadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid solutions. Their research indicates that these compounds show a good protective effect, suggesting their potential in developing acid corrosion inhibitors (Shein et al., 2019).

Quantum Chemical Studies

Quantum chemical studies on thiadiazole derivatives provide insights into their inhibitive effects against corrosion. Udhayakala et al. (2013) performed density functional theory on thiadiazolines and elucidated their inhibitive effect against corrosion of mild steel in an acidic medium (Udhayakala et al., 2013).

Antimicrobial Activity

The derivatives of 1,3,4-thiadiazole, including those related to this compound, have been studied for their antimicrobial properties. Alabdeen (2021) synthesized thiadiazole derivatives and found them to be effective as antimicrobial agents in cooling fluids, indicating their potential in industrial applications (Alabdeen, 2021).

Anticancer and Antioxidant Activity

The compounds also show promise in anticancer and antioxidant activities. Joseph et al. (2013) synthesized 5-alkyl/aryl thiadiazole substituted thiazolidin-4-ones and screened them for in vitro anti-proliferative activity on human breast adenocarcinoma cells, with several derivatives showing significant activity (Joseph et al., 2013).

Insecticidal Activity

Moreover, 1,3,4-thiadiazole derivatives have been explored as a new class of insecticides. Eckelbarger et al. (2017) demonstrated that these compounds exhibit insecticidal activity against various sap-feeding insect pests (Eckelbarger et al., 2017).

Properties

IUPAC Name

4-[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-11(18)8-4-7-10-15-16-13(20-10)12(19)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTGVXVKTZPJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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